molecular formula C21H17N3O4 B3479705 4-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid CAS No. 433971-13-2

4-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid

Cat. No.: B3479705
CAS No.: 433971-13-2
M. Wt: 375.4 g/mol
InChI Key: PAZKCZNOGJMQJS-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,4-d]pyrimidine core substituted with 1,3-dimethyl groups at positions 1 and 3, a phenyl group at position 5, and a benzoic acid moiety at position 6 via a tetrahydro-6H linkage.

Properties

IUPAC Name

4-(1,3-dimethyl-2,4-dioxo-5-phenylpyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c1-22-16-12-24(15-10-8-14(9-11-15)20(26)27)18(13-6-4-3-5-7-13)17(16)19(25)23(2)21(22)28/h3-12H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZKCZNOGJMQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501114792
Record name 4-(1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-5-phenyl-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433971-13-2
Record name 4-(1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-5-phenyl-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433971-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-5-phenyl-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the condensation of appropriate precursors, such as amines and diketones, under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction parameters. The process is optimized to maximize yield and minimize by-products, ensuring the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized, reduced, or substituted versions of the original compound.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Pyrrolo[3,4-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine: The target compound shares a fused pyrrolo-pyrimidine core with derivatives like 4-(((4-((4-Fluorophenyl)amino)pyrido[3,2-d]pyrimidin-6-yl)oxy)methyl)benzoic acid (Compound 11, ). The pyrido variant replaces the pyrrole ring with a pyridine, altering electronic properties and hydrogen-bonding capacity. This substitution may influence kinase inhibition efficacy, as seen in pyrido-based inhibitors targeting Mnk/HDAC pathways .
  • Pyrrolo[3,4-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine :
    The patent compound LY231514 () features a pyrrolo[2,3-d]pyrimidine core with a glutamic acid substituent. The positional shift of the pyrrole ring modifies steric interactions, critical for antifolate activity in cancer therapeutics .

Substituent Effects

  • Benzoic Acid Positioning :
    The target compound’s benzoic acid is directly attached to the pyrrolo[3,4-d]pyrimidine core, unlike ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-6-substitutedphenyl-1,2,3,4-tetrahydro pyrimidine-5-carboxylate (), where the acid is esterified and linked via a bromoethoxy spacer. Direct attachment may enhance binding to polar targets (e.g., enzymes or receptors) .

  • Aromatic Substitutions: The 5-phenyl group in the target compound contrasts with analogs like 3,8-diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine (), which incorporates a thiazolo ring and methoxyphenyl group.

Research Findings and Implications

  • Solubility vs. Bioavailability : The benzoic acid group in the target compound likely improves aqueous solubility but may reduce blood-brain barrier penetration compared to methoxyphenyl or methylbenzyl analogs .
  • Synthetic Complexity : Derivatives with esterified benzoic acids () or thiazolo rings () require additional purification steps (e.g., column chromatography), increasing synthesis difficulty .
  • Biological Targeting : The pyrrolo[3,4-d]pyrimidine core is structurally versatile, enabling modifications for diverse targets (e.g., kinases, HDACs) .

Biological Activity

The compound 4-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid , also known as a pyrrolo[3,4-d]pyrimidine derivative, has garnered attention in recent years for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and reviews to provide a comprehensive overview.

Molecular Structure

  • Molecular Formula : C16H13N3O4
  • Molecular Weight : 311.29 g/mol
  • IUPAC Name : this compound

Structural Representation

The structural formula can be represented as follows:

C16H13N3O4\text{C}_{16}\text{H}_{13}\text{N}_3\text{O}_4

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular pathways. The pyrrolo[3,4-d]pyrimidine core structure allows for selective binding to molecular targets, potentially modulating their activity and leading to therapeutic effects.

Therapeutic Potential

Research indicates that compounds with similar structures have shown promise in the following areas:

  • Anticancer Activity : Inhibition of kinases involved in tumor growth and proliferation.
  • Antimicrobial Properties : Potential effectiveness against bacterial and fungal infections.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.

Anticancer Activity

A study published in MDPI highlighted that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant inhibition of the HER family kinases. In particular, these compounds have been investigated for their role in targeting non-small cell lung cancer (NSCLC) with specific mutations (NCT03743350) .

Antimicrobial Studies

Research has demonstrated that similar pyrrolo compounds possess antimicrobial properties. For instance, a derivative demonstrated effective inhibition against various bacterial strains in vitro, suggesting potential applications in treating infections .

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of pyrrolo[3,4-d]pyrimidines. The compound was shown to downregulate pro-inflammatory cytokines in cell models, indicating a mechanism that could be harnessed for treating inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
Pyrido[2,3-d]pyrimidineKinase InhibitionHER Family Kinases
5-Methyl Pyrido[3,4-d]pyrimidineAntimicrobialBacterial Cell Wall Synthesis
Pyrido[3,4-d]pyrimidine DerivativeAnti-inflammatoryCytokine Production

Q & A

Q. What established synthetic routes are available for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclocondensation and functionalization steps. Key catalysts like palladium or copper (e.g., Pd/C or CuI) are used for cross-coupling reactions, while solvents such as dimethylformamide (DMF) or toluene optimize intermediate stability. For example, reaction temperatures between 80–120°C and inert atmospheres (N₂/Ar) are critical to prevent oxidative byproducts. Yields can vary from 40–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and aromaticity in the pyrrolopyrimidine and benzoic acid moieties.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identifies carbonyl (C=O) and carboxylic acid (COOH) functional groups. Elemental analysis is often paired with spectral data to validate purity (>95%) .

Q. What solubility challenges arise during in vitro assays, and how are they addressed?

The compound exhibits limited aqueous solubility due to its hydrophobic pyrrolopyrimidine core. Researchers use co-solvents like dimethyl sulfoxide (DMSO) or surfactants (e.g., Tween-80) for biological assays. Solubility can be enhanced via salt formation (e.g., sodium or potassium salts of the benzoic acid group) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of derivatives?

Quantum mechanical calculations (e.g., DFT) model electron distribution and reactive sites, such as the electron-deficient pyrimidine ring. Reaction path searches (e.g., using the Artificial Force Induced Reaction method) predict intermediates and transition states, enabling efficient optimization of synthetic routes. Institutions like ICReDD integrate computational predictions with high-throughput experimentation to narrow reaction conditions .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability (e.g., cell line specificity or enzyme isoform differences). Solutions include:

  • Standardized Assays: Use recombinant enzymes (e.g., kinase isoforms) to isolate target interactions.
  • Control Experiments: Compare inhibition profiles against known inhibitors (e.g., staurosporine for kinases).
  • Meta-Analysis: Cross-reference data from orthogonal techniques like SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Q. How can structural modifications enhance target selectivity in drug design?

  • Pyrrolopyrimidine Core: Introducing electron-withdrawing groups (e.g., -F, -CF₃) at the 5-position increases affinity for ATP-binding pockets in kinases.
  • Benzoic Acid Moiety: Esterification or amidation modulates membrane permeability and pharmacokinetics.
  • Phenyl Substituents: Para-substitutions (e.g., -OCH₃) improve π-π stacking with hydrophobic enzyme pockets. Structure-activity relationship (SAR) studies guided by X-ray crystallography are critical .

Q. What experimental design considerations are crucial for enzyme inhibition studies?

  • Concentration Gradients: Test 10 nM–100 µM ranges to determine IC₅₀ values.
  • Kinetic Assays: Use stopped-flow techniques to measure on/off rates (kₒₙ/kₒff).
  • Negative Controls: Include substrate-only and enzyme-only controls to rule out non-specific binding. Data should be validated via orthogonal methods like fluorescence polarization .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis OptimizationCatalysts (Pd/C, CuI), Solvents (DMF, toluene)
Structural AnalysisNMR (¹H, ¹³C), HRMS, IR
Computational ModelingDFT, Reaction Path Search Algorithms
Biological AssaysCo-solvents (DMSO), Kinetic Profiling (SPR, ITC)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid
Reactant of Route 2
4-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid

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